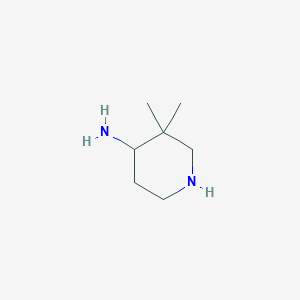

3,3-Dimethylpiperidin-4-amine

概要

説明

3,3-Dimethylpiperidin-4-amine is a chemical compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom The presence of two methyl groups at the 3-position and an amine group at the 4-position makes this compound a unique derivative of piperidine

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylpiperidin-4-amine typically involves the hydrogenation of appropriate precursors. One common method involves the asymmetric hydrogenation of racemic mixtures to obtain the desired enantiomerically pure compound . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or distillation techniques to ensure high purity.

化学反応の分析

Types of Reactions: 3,3-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidines.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (H₂) atmosphere.

Substitution: Halogenated compounds or alkylating agents in the presence of a base.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Substituted piperidines with different functional groups.

科学的研究の応用

3,3-Dimethylpiperidin-4-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

Industry: The compound is utilized in the production of advanced materials and as a catalyst in various chemical reactions

作用機序

The mechanism of action of 3,3-Dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .

類似化合物との比較

3,3-Dimethylpiperidin-4-ol: A hydroxyl derivative with similar structural features.

N,N-Dimethylpyridin-4-amine: Another piperidine derivative with different functional groups.

Uniqueness: 3,3-Dimethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

3,3-Dimethylpiperidin-4-amine, a compound characterized by its piperidine ring structure and two methyl groups at the 3-position, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 128.22 g/mol. The compound features a chiral center at the 4-position of the piperidine ring, which contributes to its unique biological properties.

The biological activity of this compound is largely attributed to its role as a ligand in various biochemical pathways. It interacts with specific receptors and enzymes, potentially modulating their activities. The presence of the dimethyl groups enhances its lipophilicity, allowing for better membrane permeability and interaction with biological targets.

1. Medicinal Chemistry

Research has indicated that this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to known drugs positions it as a candidate for developing new therapeutic agents.

2. Enzyme Inhibition

Studies have shown that derivatives of this compound can act as inhibitors for specific enzymes, including Janus kinases (JAKs). This inhibition is particularly relevant in treating autoimmune diseases like rheumatoid arthritis.

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| 1-Benzyl-3,3-dimethylpiperidin-4-amine | Janus Kinase | Significant inhibition observed |

Case Study 1: Janus Kinase Inhibition

A study published in 2020 explored the inhibitory effects of 1-benzyl-3,3-dimethylpiperidin-4-amine on Janus kinase pathways. The compound demonstrated significant activity against JAK2, suggesting its potential utility in the treatment of inflammatory conditions. The structure-activity relationship (SAR) analysis indicated that modifications at the benzyl position could enhance potency.

Case Study 2: Epigenetic Regulation

Another research article highlighted the role of small-molecule ligands derived from piperidine structures in regulating epigenetic marks associated with diseases. Compounds similar to this compound were synthesized and tested for their ability to disrupt methyl-lysine binding proteins, which are implicated in cancer progression.

Comparative Analysis with Similar Compounds

| Compound | Chirality | Biological Activity | Applications |

|---|---|---|---|

| (4S)-3,3-Dimethylpiperidin-4-amine | Yes | Enzyme modulation | Drug synthesis |

| (4R)-3,3-Dimethylpiperidin-4-amine | Yes | Different selectivity | Research |

| 1-Benzyl-3,3-dimethylpiperidin-4-amine | Yes | JAK inhibition | Autoimmune therapy |

特性

IUPAC Name |

3,3-dimethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2)5-9-4-3-6(7)8/h6,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHZKCZZHXUICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCC1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。